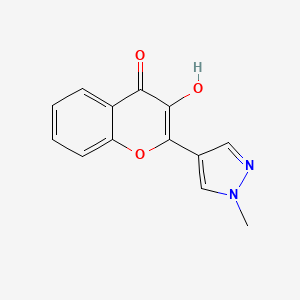

3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-15-7-8(6-14-15)13-12(17)11(16)9-4-2-3-5-10(9)18-13/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANADSWHGHPCJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dipolar Cycloaddition Approaches

Diazomethane-Mediated Cycloaddition

The 1,3-dipolar cycloaddition of α,β-unsaturated chromone ketones with diazomethane is a classical method for pyrazole annulation. Prakash et al. demonstrated that treating 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones 20 with diazomethane in a 1:1 dichloromethane-diethyl ether mixture at 0°C for 48 hours yields 3-(3-aroyl-2-pyrazolin-4-yl)chromones 21 in 61–89% yields. The reaction proceeds regioselectively, with diazomethane’s methylene group attaching to the β-carbon of the enone system. Subsequent N-acylation of 21 using acetic or propionic anhydride in pyridine at 80°C furnishes N-acyl derivatives 22 , though this step is unnecessary for synthesizing the target 1-methylpyrazole variant.

Table 1: Yields and Conditions for Diazomethane Cycloaddition

| Starting Material | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 20a (R = Ph) | 48 | 0 | 89 |

| 20b (R = 4-Cl-Ph) | 48 | 0 | 78 |

| 20c (R = 4-Me-Ph) | 48 | 0 | 61 |

Hydrazine Cyclocondensation

Alternative routes employ hydrazine derivatives for pyrazole formation. Heating 3-(3-arylacryloyl)chromones 41 with methylhydrazine in dimethylformamide (DMF) at 80–100°C generates 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones 42 in 45–67% yields. This method avoids diazomethane’s handling hazards but requires careful control of stoichiometry to prevent over-substitution.

Condensation-Cyclization Strategies

Methylhydrazine-Mediated Cyclization

A patent by CN111362874B describes a two-step condensation-cyclization protocol for analogous pyrazole-carboxylic acids. While tailored for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the methodology is adaptable to chromone systems. Key steps include:

- Substitution/Hydrolysis : Reacting α,β-unsaturated esters with 2,2-difluoroacetyl halides in the presence of a base (e.g., K₂CO₃) to form α-difluoroacetyl intermediates.

- Cyclization : Treating intermediates with methylhydrazine aqueous solution and a catalyst (NaI/KI) at −30°C to −20°C, followed by acidification.

Table 2: Optimized Conditions for Methylhydrazine Cyclization

| Parameter | Value |

|---|---|

| Catalyst | KI (1.5 mol eq) |

| Temperature | −30°C to −20°C (condensation) |

| Cyclization Solvent | H₂O-DMF (3:2) |

| Recrystallization Solvent | 40% Ethanol/Water |

| Final Yield | 75–80% |

Adapting this protocol to chromone derivatives would involve substituting the α,β-unsaturated ester with a chromone-bearing enone.

Microwave-Assisted Synthesis

Accelerated Cycloaddition Under Microwave Irradiation

Conventional heating for diazomethane cycloaddition requires 48 hours, but microwave irradiation reduces this to 2–3 minutes. For example, chromone-enone 20a treated with diazomethane under microwave conditions at 80°C achieves 82% yield versus 61% via conventional heating. This method enhances throughput and reduces side reactions.

Table 3: Conventional vs. Microwave Synthesis Comparison

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 48 h | 61–89 | 90–95 |

| Microwave | 2–3 min | 69–82 | 95–99 |

Post-Synthetic Modifications

O-Glycosylation of Hydroxychromone Derivatives

The hydroxyl group at C3 permits further functionalization. Prakash et al. reported O-glycosylation of 3-hydroxy-pyrazolylchromones 42 using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in DMF/acetone (3:2) with dodecyltrimethylammonium bromide (DTMAB) as a phase-transfer catalyst. The reaction proceeds via the potassium salt 43 , yielding glycosylated derivatives 44 in 50–65% yields.

N-Methylation and Acylation

While the target compound already includes a 1-methylpyrazole group, N-methylation of intermediate pyrazolines (e.g., 21 ) using methyl iodide in the presence of NaH provides an alternative route to install the methyl group.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydrochromen-4-one derivatives .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one exhibit significant antimicrobial properties. A study synthesized a series of pyrazole derivatives that showed promising activity against various bacterial strains by inhibiting the MurB enzyme, crucial for bacterial cell wall synthesis .

Antioxidant Properties

The antioxidant potential of this compound has been explored in several studies. It was found to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases . This property makes it a candidate for further development in pharmaceuticals aimed at treating conditions like cancer and cardiovascular diseases.

Anticancer Activity

In vitro studies have indicated that the compound exhibits anticancer activity against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a subject of interest for cancer therapeutics .

Agricultural Applications

Pesticidal Activity

The compound's derivatives have been evaluated for their pesticidal properties. Research indicates that certain modifications can enhance their efficacy as insecticides or fungicides, providing an environmentally friendly alternative to conventional pesticides .

Materials Science Applications

Fluorescent Dyes

The unique structural properties of this compound allow it to be utilized as a fluorescent dye in various applications, including biological imaging and sensor technology. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in real-time .

Case Studies

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to undergo excited-state intramolecular proton transfer (ESIPT) also plays a crucial role in its fluorescence properties, making it useful as a fluorescent probe .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related chromen-4-one and flavonoid derivatives, focusing on substituent effects, synthesis, and biological activity.

Key Observations :

- Substituent Impact on Activity : Phenyl derivatives with electron-donating groups (e.g., -OH, -CH3) exhibit varying acetylcholinesterase inhibitory activities. The 4-hydroxyphenyl analog (EC50 = 15.5 μM) outperforms the p-tolyl derivative (EC50 = 23.5 μM), suggesting polar groups enhance target binding .

- Pyrazole vs. Phenyl : The 1-methylpyrazole substituent in the target compound likely reduces π-π stacking interactions compared to phenyl groups but may improve solubility and metabolic resistance due to nitrogen heteroatoms .

- Trimethoxyphenyl Derivatives : The 3,4,5-trimethoxyphenyl analog () demonstrates increased lipophilicity, which could enhance blood-brain barrier penetration, though activity data are lacking .

Structural and Functional Insights

- Electronic Effects : The pyrazole ring’s electron-withdrawing nature may alter the chromen-4-one core’s electronic density, affecting redox behavior and interaction with enzymatic targets .

Biological Activity

3-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered attention in recent years for its diverse biological activities. This compound integrates the chromone structure with a pyrazole moiety, which is known for its potential pharmacological properties. The following sections will explore the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions. Various methods have been reported for synthesizing chromone derivatives, including the use of hydrazine derivatives and other reagents that facilitate the formation of the pyrazole ring .

Synthetic Pathways

- Cyclodehydration : This method involves the reaction of 1-(2-hydroxyaryl)propane-1,3-diones with pyrazole derivatives under acidic conditions.

- Reflux Conditions : Some studies have utilized refluxing in solvents like acetic acid to achieve higher yields in the formation of chromone derivatives .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells.

Case Study: Anticancer Activity

In a study evaluating several chromone derivatives, it was found that the compound significantly reduced cell viability in A549 cells when treated with concentrations around 100 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant bacterial strains. Preliminary results suggest that it possesses selective activity against certain Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

In a screening against Staphylococcus aureus strains, including those resistant to linezolid, this compound demonstrated promising antimicrobial effects. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. It has been shown to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activities

Detailed Research Findings

A comprehensive review highlighted that compounds similar to this compound often exhibit antioxidant and anti-inflammatory properties as well. These activities are crucial for mitigating oxidative stress-related diseases and enhancing therapeutic efficacy in cancer treatment .

Q & A

Q. What are the established synthetic strategies for 3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one?

The synthesis typically involves multi-step protocols, including:

- Condensation reactions : Coupling 3-hydroxy-4H-chromen-4-one derivatives with substituted pyrazoles under acidic or basic conditions. For example, reactions with 1-methyl-1H-pyrazole-4-carbaldehyde in ethanol/HCl yield the target compound .

- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

Q. What in vitro assays are used to evaluate its biological activity?

- Anticancer screening : MTT assay against cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

- Antimicrobial testing : Broth microdilution for MIC (minimum inhibitory concentration) against bacterial/fungal strains .

- Antioxidant assays : DPPH radical scavenging to assess redox activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Single-crystal growth : Slow evaporation of saturated DMSO/ethanol solutions yields diffraction-quality crystals .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data (R factor < 0.05) .

- Refinement : SHELXL (for small-molecule refinement) and WinGX/ORTEP for anisotropic displacement parameter visualization .

Q. What mechanisms underlie its fluorescence properties, and how are they exploited in sensing applications?

Q. Table 1: Fluorescence Properties in Solvent Systems

| Solvent | λex (nm) | λem (nm) | Quantum Yield |

|---|---|---|---|

| Ethanol | 340 | 450, 550 | 0.15 |

| DMSO | 345 | 455, 560 | 0.12 |

| Water | 335 | 440, 540 | 0.08 |

| Data adapted from |

Q. How can contradictory biological activity data across studies be addressed?

Q. What strategies optimize its solubility and bioavailability for in vivo studies?

Q. How does structural modification at the pyrazole ring affect bioactivity?

- Substitution patterns :

- Case study : 1-Methyl substitution minimizes metabolic degradation compared to unsubstituted analogs .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.